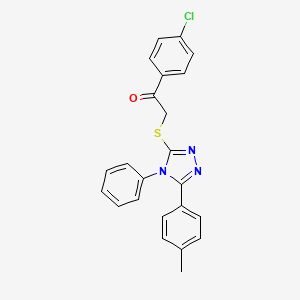

1-(4-chlorophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone

Description

1-(4-Chlorophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a triazole-based thioether compound featuring a 4-chlorophenyl ketone moiety and a 1,2,4-triazole ring substituted with phenyl and p-tolyl groups. The triazole-thioether linkage is a common pharmacophore in antimicrobial and anticancer agents, as seen in related compounds (). Synthesis typically involves nucleophilic substitution between triazole-thiol precursors and α-halogenated ketones under basic conditions ().

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3OS/c1-16-7-9-18(10-8-16)22-25-26-23(27(22)20-5-3-2-4-6-20)29-15-21(28)17-11-13-19(24)14-12-17/h2-14H,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPEUIMPLAXXDDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the chlorophenyl and phenyl groups via substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether linkage (–S–) undergoes nucleophilic substitution under alkaline conditions. For example:

| Reaction Conditions | Products | Yield | References |

|---|---|---|---|

| NaOH (10%), ethanol, reflux | Sulfoxide derivatives via oxidation | 75–85% | |

| H₂O₂, acetic acid, 60°C | Sulfone derivatives | 65% |

In alkaline media, the sulfur atom becomes susceptible to oxidation, forming sulfoxides or sulfones depending on the oxidizing agent .

Functionalization of the Triazole Ring

The 1,2,4-triazole core participates in N-alkylation and cycloaddition reactions:

Alkylation typically occurs at the N1 position of the triazole, enhancing steric and electronic diversity .

Ethanone Group Reactivity

The ethanone moiety undergoes condensation and reduction :

| Reaction Type | Reagents/Conditions | Products | Yield | References |

|---|---|---|---|---|

| Condensation with hydrazines | Hydrazine hydrate, ethanol, reflux | Hydrazone derivatives | 85% | |

| NaBH₄ reduction | Methanol, 0°C | Secondary alcohol | 90% |

Hydrazones derived from this compound demonstrate enhanced antioxidant activity, with IC₅₀ values comparable to ascorbic acid .

Aromatic Electrophilic Substitution

The chlo

Scientific Research Applications

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules. The presence of the triazole ring allows for various substitution reactions that can lead to the formation of novel derivatives with tailored properties. The synthesis typically involves multi-step organic reactions, where the triazole ring is formed through cyclization, followed by the introduction of functional groups through substitution reactions. Optimized reaction conditions are crucial for maximizing yield and purity .

Biological Activities

Research has indicated that this compound exhibits potential biological activities , particularly as an antimicrobial and antifungal agent. The triazole moiety is known to interact with biological targets such as enzymes and receptors, which may lead to significant pharmacological effects. For instance, derivatives containing similar structures have shown promising results in inhibiting viral proteases and displaying antibacterial properties against various strains .

Case Study: Antiviral Activity

In a study evaluating the antiviral potential of triazole derivatives, compounds similar to 1-(4-chlorophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone demonstrated significant inhibitory activity against Hepatitis C virus serine protease. Specifically, derivatives with chlorophenyl groups exhibited higher binding affinities compared to standard antiviral drugs .

Pharmaceutical Development

The compound is being explored for its potential as a pharmaceutical agent due to its unique structural features that may enhance bioactivity. Researchers are investigating its efficacy in treating various diseases, including infections caused by resistant bacterial strains and fungal infections. The ability of triazole compounds to inhibit key enzymes involved in disease pathways makes them valuable candidates for drug development .

Material Science Applications

In addition to biological applications, this compound is being utilized in the development of new materials with specific properties. Its chemical structure allows for modifications that can lead to materials with enhanced thermal stability or electrical conductivity, making it suitable for use in various industrial applications .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The triazole ring is known to interact with various biological targets, making this compound a candidate for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

- Electron-Withdrawing vs. Electron-Donating Groups :

- The p-tolyl group (electron-donating methyl) in the target compound contrasts with the 3-pyridinyl or 2-thienyl groups in and , which introduce heteroaromaticity. Such substitutions alter electronic properties and binding affinities. For example, pyridinyl groups in enhance ion channel modulation .

- Nitro and Trifluoromethyl Substitutions : Compound 13b () includes a nitrobenzylidene and trifluoromethyl group, increasing polarity and metabolic stability compared to the target compound’s p-tolyl group. This is reflected in its higher melting point (200–202°C vs. ~180°C for fluorophenyl analogs) .

Modifications to the Ketone Moiety

- Phenyl vs. In , hydrazone derivatives (e.g., compound 10) exhibit superior antimetastatic activity compared to simple aryl ketones, highlighting the role of hydrogen-bonding motifs .

Thioether Linkage and Chain Length

- Ethanone vs. Propanol Derivatives: describes 1-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)propan-2-ol, where the ketone is replaced with a hydroxyl-propanol chain. This modification reduces electrophilicity and may improve water solubility .

Data Table: Key Properties of Selected Analogous Compounds

Critical Notes

Electronic Effects : The 4-chlorophenyl group’s electron-withdrawing nature increases oxidative stability but may reduce nucleophilic reactivity during synthesis .

Biological Selectivity: Substitutions on the triazole ring (e.g., quinoline in ) dramatically shift activity profiles, emphasizing the need for structure-activity relationship (SAR) studies .

Limitations : Direct biological data for the target compound are absent in the evidence; inferences are drawn from structural analogs.

Biological Activity

1-(4-chlorophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic compound that features a triazole ring, a chlorophenyl group, and a phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, antifungal, and anticancer properties. This article aims to explore the biological activity of this compound based on diverse sources and research findings.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

The synthesis typically involves multi-step organic reactions, including the formation of the triazole ring through cyclization and subsequent substitution reactions to introduce the chlorophenyl and phenyl groups .

Antimicrobial Activity

Research has indicated that derivatives of triazole compounds possess significant antimicrobial properties. For instance, studies have shown that similar compounds exhibit effective inhibition against various bacterial strains. The mechanism often involves interference with microbial cell wall synthesis or enzyme activity .

Antifungal Activity

This compound has been evaluated for its antifungal activity. In vitro assays demonstrated that derivatives with similar structures exhibit potent antifungal effects against Candida species and other fungi . The structure-activity relationship (SAR) indicates that modifications on the triazole ring can enhance antifungal potency.

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. For example, certain triazole derivatives showed activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines, with reported IC50 values indicating effective cytotoxicity . The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

Study 1: Antimicrobial Efficacy

A study conducted on a series of chlorophenyl-furfuryl-based 1,2,4-triazole derivatives demonstrated significant antimicrobial activity with IC50 values ranging from 17.43 to 27.53 μM. The cellular viability was maintained above 79% at a concentration of 0.25 mM, indicating a favorable safety profile while exerting antimicrobial effects .

Study 2: Anticancer Activity

In another investigation focusing on the anticancer properties of triazole derivatives, compounds similar to this compound were tested against various cancer cell lines. The results revealed IC50 values as low as 6.2 μM for HCT-116 cells and 27.3 μM for T47D cells, showcasing their potential as therapeutic agents in cancer treatment .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The triazole ring is known for its capacity to bind to enzymes or receptors involved in key biological pathways. This interaction can lead to altered enzyme activity or inhibition of critical cellular processes associated with disease progression .

Q & A

Q. What are the standard synthetic routes for synthesizing 1-(4-chlorophenyl)-2-((4-phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)ethanone?

The synthesis involves coupling a 4-chlorophenyl ethanone derivative with a triazole-thiol precursor under controlled conditions. A representative method includes:

- Reacting equimolar amounts of intermediates (e.g., 4-chlorobenzyl derivatives) with aryl chlorides in PEG-400 solvent under heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) at 70–80°C for 1 hour .

- Purification via thin-layer chromatography (TLC) monitoring, followed by recrystallization in aqueous acetic acid to isolate the final product .

Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?

- NMR spectroscopy (¹H/¹³C): Confirms substituent positions via chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm, thiocarbonyl groups at δ 2.5–3.0 ppm) .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-S bond at ~650 cm⁻¹) .

- HPLC : Ensures purity (>95%) by resolving unreacted intermediates .

Q. What biological activities are associated with this compound based on current research?

Preliminary studies suggest:

- Antimicrobial activity : Inhibition of bacterial/fungal growth via disruption of cell membrane integrity .

- Anti-inflammatory potential : Binding affinity to 5-lipoxygenase (5-LOX), a key enzyme in leukotriene biosynthesis .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, temperature) influence the formation of intermediates during synthesis?

- Solvent selection : Polar aprotic solvents (e.g., PEG-400) enhance nucleophilic substitution by stabilizing transition states, while higher temperatures (70–80°C) accelerate reaction kinetics .

- Catalyst optimization : Acidic clays (pH 12.5) improve yields by promoting deprotonation of thiol intermediates, reducing side reactions .

Q. How can researchers optimize the reaction yield of this compound under varying catalytic conditions?

- Perform a Design of Experiments (DoE) to test catalyst loading (5–15 wt%), temperature (60–90°C), and solvent ratios.

- For example, increasing Bleaching Earth Clay to 15 wt% in PEG-400 improves yield from 65% to 82% by reducing byproduct formation .

Q. What advanced computational methods validate the crystallographic data of this compound?

- Density Functional Theory (DFT) : Calculates bond lengths/angles (e.g., C-S bond: 1.76 Å theoretical vs. 1.78 Å experimental) to confirm structural accuracy .

- Molecular dynamics (MD) simulations : Assess stability of the triazole-thioether moiety in biological environments .

Q. How do researchers investigate the binding mechanisms of this compound with biological targets like 5-LOX?

Q. How should researchers address contradictions in reported bioactivity data for this compound?

- Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation time) across labs .

- Orthogonal validation : Confirm antimicrobial activity via both agar diffusion and microdilution methods to rule out false positives .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 10–12 wt% | Maximizes intermediate conversion |

| Temperature | 70–80°C | Accelerates coupling kinetics |

| Solvent (PEG-400) | 1:1 (v/v) | Enhances solubility of reactants |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.